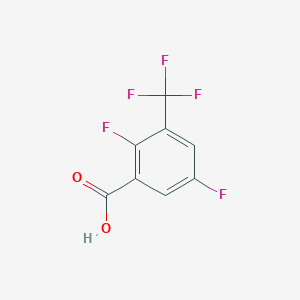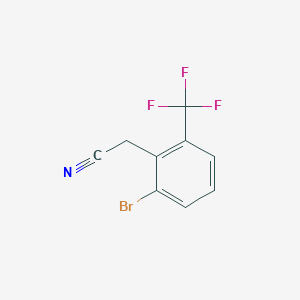
2-Bromo-6-(trifluoromethyl)phenylacetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-6-(trifluoromethyl)phenylacetonitrile is an organic compound with the molecular formula C9H5BrF3N It is a derivative of phenylacetonitrile, where the phenyl ring is substituted with a bromine atom at the 2-position and a trifluoromethyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(trifluoromethyl)phenylacetonitrile typically involves the bromination of 6-(trifluoromethyl)phenylacetonitrile. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the 2-position. The reaction conditions often include the use of a solvent such as dichloromethane or chloroform, and the reaction is typically conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-(trifluoromethyl)phenylacetonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: The nitrile group can be reduced to form amines or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, sodium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst are commonly used.
Major Products Formed
Substitution Reactions: Products include substituted phenylacetonitriles with various functional groups replacing the bromine atom.
Oxidation Reactions: Products include carboxylic acids or other oxidized derivatives.
Reduction Reactions: Products include primary amines or other reduced derivatives.
Scientific Research Applications
2-Bromo-6-(trifluoromethyl)phenylacetonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological molecules.
Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of drugs with anti-inflammatory or anticancer activities.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability or resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 2-Bromo-6-(trifluoromethyl)phenylacetonitrile involves its interaction with molecular targets such as enzymes or receptors. The bromine and trifluoromethyl groups enhance the compound’s ability to bind to specific sites on these targets, leading to inhibition or modulation of their activity. The nitrile group can also participate in hydrogen bonding or other interactions that stabilize the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-(trifluoromethyl)phenylacetonitrile
- 2-Fluoro-6-(trifluoromethyl)phenylacetonitrile
- 2-Bromo-4-(trifluoromethyl)pyridine
Uniqueness
2-Bromo-6-(trifluoromethyl)phenylacetonitrile is unique due to the specific positioning of the bromine and trifluoromethyl groups on the phenyl ring. This unique substitution pattern imparts distinct chemical and physical properties, such as increased reactivity in substitution reactions and enhanced binding affinity to biological targets. These properties make it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C9H5BrF3N |
|---|---|
Molecular Weight |
264.04 g/mol |
IUPAC Name |
2-[2-bromo-6-(trifluoromethyl)phenyl]acetonitrile |
InChI |
InChI=1S/C9H5BrF3N/c10-8-3-1-2-7(9(11,12)13)6(8)4-5-14/h1-3H,4H2 |
InChI Key |
WUXAUPMHLMBJFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)CC#N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(6-Methoxypyridin-2-yl)-2,3-dihydrobenzo[d][1,3,2]diazaborinin-4(1H)-one](/img/structure/B11757945.png)
![{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}[(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11757966.png)
![Methyl 6-cyano-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B11757974.png)
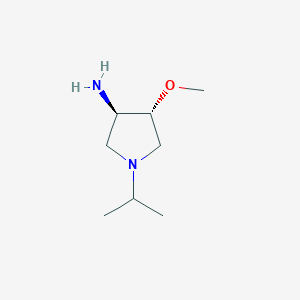
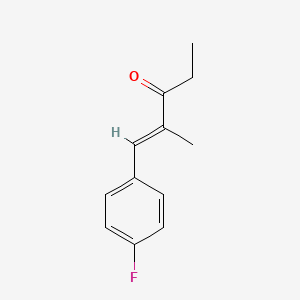
![6-chloro-3,7-dihydro-1H-pyrrolo[2,3-b]pyridine-2,4-dione](/img/structure/B11757985.png)
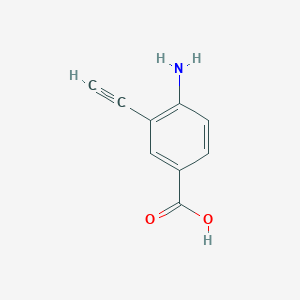

![Ethyl 2-{[1-(hydroxyimino)-2-methylpropan-2-YL]amino}acetate](/img/structure/B11757995.png)
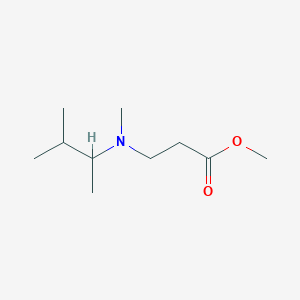
![1,6-Dihydropyrimido[4,5-g]pteridine-2,4,7,9(3H,8H)-tetraone](/img/structure/B11758008.png)

![[(3-methoxyphenyl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11758021.png)
